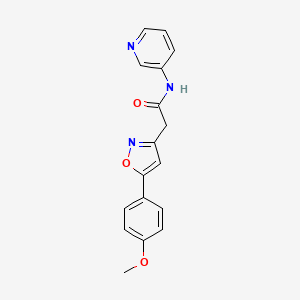

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-22-15-6-4-12(5-7-15)16-9-14(20-23-16)10-17(21)19-13-3-2-8-18-11-13/h2-9,11H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKDONHQOOMSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a substitution reaction using appropriate reagents and catalysts.

Attachment of the Pyridinyl Group: The pyridin-3-yl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions may target the isoxazole ring or the pyridinyl group, potentially leading to ring opening or hydrogenation products.

Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

Oxidation Products: Phenolic derivatives, quinones.

Reduction Products: Reduced isoxazole, hydrogenated pyridinyl derivatives.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their biological activities:

Key Observations

Role of the 4-Methoxyphenyl Group :

- The 4-methoxyphenyl group is recurrent in active analogs (e.g., compound 6e , compound 9 ), suggesting its importance in enhancing cytotoxicity. This substituent likely improves membrane permeability and target engagement through hydrophobic and π-π interactions.

Impact of Heterocyclic Rings :

- Isoxazole vs. Oxadiazole : Compound 6e, which replaces isoxazole with an oxadiazole-thiol moiety, exhibits potent cytotoxicity (IC50 ~2–5 μM) . This indicates that oxadiazole derivatives may have superior anticancer activity compared to isoxazole-containing analogs.

- Triazole vs. Isoxazole : The triazole-thio derivative in lacks reported activity data but introduces a sulfur atom, which could influence redox properties or metabolic stability .

Pyridinyl Positional Isomerism :

- The target compound’s pyridin-3-yl group contrasts with pyridin-4-yl in and . Pyridin-3-yl may offer distinct binding interactions in kinase inhibition, as seen in other studies where positional isomerism affects selectivity .

Substituent Effects on Activity: Electron-withdrawing groups (e.g., fluoro in ) correlate with higher activity values (5.797 vs. 5.58 for amino-substituted analogs), though the assay type is unspecified . Bulky substituents (e.g., naphthalen-2-yl in compound 9 ) may reduce potency due to steric hindrance, as reflected in its moderate GPmean (22.40%).

Biological Activity

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound belonging to the class of isoxazole derivatives. Its unique structure, characterized by the presence of an isoxazole ring and a pyridine moiety, suggests potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₇H₁₅N₃O₃

- Molecular Weight: 309.32 g/mol

- CAS Number: 952988-23-7

The biological activity of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide may involve interactions with specific enzymes, receptors, or cellular pathways. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: It may bind to specific receptors, influencing cellular responses and signaling pathways.

- Signal Transduction: The compound could affect intracellular signaling cascades, altering cellular functions.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in anti-inflammatory and potential anticancer applications. Below are key findings from various studies:

Anti-inflammatory Activity

A study highlighted the compound's ability to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The inhibition was shown to be time-dependent and covalent, suggesting that the compound could serve as a therapeutic agent for conditions like vasculitis and cardiovascular diseases .

Anticancer Properties

Preliminary evaluations have indicated that derivatives of isoxazole compounds, including this one, demonstrate cytotoxic effects against various cancer cell lines. These effects are thought to arise from the modulation of apoptosis pathways and inhibition of tumor growth factors .

Case Studies

-

Case Study on MPO Inhibition:

- Objective: To evaluate the efficacy of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide as an MPO inhibitor.

- Methodology: In vitro assays were conducted using lipopolysaccharide-stimulated human whole blood.

- Results: The compound exhibited significant inhibition of MPO activity, supporting its potential as a therapeutic agent for inflammatory disorders.

-

Anticancer Activity Assessment:

- Objective: To assess the anticancer properties of the compound against breast cancer cell lines.

- Methodology: Cell viability assays were performed using MTT assays on MCF-7 and MDA-MB-231 cell lines.

- Results: The compound showed dose-dependent cytotoxicity, indicating its potential as an anticancer drug candidate.

Research Findings Summary Table

Q & A

Q. What synthetic strategies are recommended for preparing 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted phenyl alkynes) under mild conditions .

- Acetamide coupling : Reacting the isoxazole intermediate with pyridin-3-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .

- Functional group optimization : Adjusting reaction parameters (pH, temperature, solvent polarity) to minimize side products, particularly during substitutions on the methoxyphenyl or pyridine moieties .

Q. What analytical methods are critical for characterizing this compound post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the isoxazole ring and acetamide linkage (e.g., ¹H NMR for aromatic proton splitting patterns) .

- Mass Spectrometry (MS) : For verifying molecular weight and detecting impurities (e.g., ESI-MS in positive ion mode) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .

Q. What is the proposed mechanism of action based on current biological studies?

The compound likely modulates enzyme or receptor activity via:

- Hydrogen bonding : The acetamide group interacts with catalytic residues of target enzymes (e.g., kinases or proteases) .

- Aromatic stacking : The methoxyphenyl and pyridine groups facilitate binding to hydrophobic pockets in receptor targets .

- Preliminary assays suggest antimicrobial activity through bacterial cell wall synthesis disruption, though conflicting reports highlight anticancer potential via apoptosis induction .

Q. How can researchers validate the compound’s stability under physiological conditions?

- pH stability tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .

- Thermal stability : Assess structural integrity at 25–37°C over 24–72 hours using TLC or NMR .

- Hydrolysis resistance : Test susceptibility to esterases or amidases in simulated biological fluids .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings to functionalize the pyridine ring .

- Flow chemistry : Implement continuous flow systems for isoxazole cycloaddition to reduce reaction time and improve reproducibility .

Q. How should researchers reconcile contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Cross-assay validation : Compare activity across standardized assays (e.g., MIC for antimicrobial vs. IC₅₀ in cancer cell lines) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with halogen groups) to isolate structure-activity trends .

- Target profiling : Use proteomics or CRISPR screening to identify primary vs. off-target interactions .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?

- Fragment-based design : Systematically vary substituents on the isoxazole (e.g., 4-methoxy vs. 3,4-dimethoxy) and pyridine rings to map binding affinity changes .

- Computational docking : Use tools like AutoDock Vina to predict interactions with targets (e.g., COX-2 for anti-inflammatory activity) .

- Pharmacophore modeling : Identify critical hydrogen bond acceptors/donors and hydrophobic regions driving activity .

Q. How can derivative design improve pharmacokinetic properties like solubility or bioavailability?

- Prodrug strategies : Introduce phosphate or PEG groups on the acetamide to enhance aqueous solubility .

- Bioisosteric replacement : Substitute the pyridine ring with a thiazole or piperazine moiety to improve metabolic stability .

- Formulation studies : Develop nanoparticle-encapsulated forms to prolong half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.